molecular formula C6H4SSe B14450766 Selenolo(3,4-b)thiophene CAS No. 74070-00-1

Selenolo(3,4-b)thiophene

Cat. No.: B14450766
CAS No.: 74070-00-1
M. Wt: 187.13 g/mol
InChI Key: FDQBVFRTDAGNHS-UHFFFAOYSA-N
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Description

Selenolo(3,4-b)thiophene is a heterocyclic compound that contains both selenium and sulfur atoms within its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of selenolo(3,4-b)thiophene typically involves the cyclization of appropriate precursors containing selenium and sulfur. One common method is the reaction of 2-selenophenylacetic acid with sulfur dichloride in the presence of a base . Another approach involves the use of selenium dioxide and thiophene derivatives under specific reaction conditions .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general principles involve scaling up laboratory synthesis methods. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product .

Mechanism of Action

The mechanism by which selenolo(3,4-b)thiophene exerts its effects is primarily related to its electronic structure. The presence of selenium and sulfur atoms in the ring enhances its ability to participate in electron transfer processes. This makes it an effective component in electronic devices and potentially active in biological systems through interactions with cellular components .

Properties

CAS No.

74070-00-1

Molecular Formula

C6H4SSe

Molecular Weight

187.13 g/mol

IUPAC Name

selenopheno[3,4-b]thiophene

InChI

InChI=1S/C6H4SSe/c1-2-7-6-4-8-3-5(1)6/h1-4H

InChI Key

FDQBVFRTDAGNHS-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C[Se]C=C21

Origin of Product

United States

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